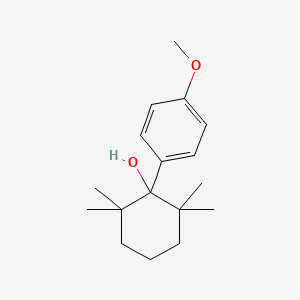
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol typically involves the reaction of 4-methoxyphenyl derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation followed by reduction reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment modalities.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Methedrone: Another compound with a methoxyphenyl group, known for its stimulant effects.
Mebeverine: A drug with a methoxyphenyl group used to treat irritable bowel syndrome.
Uniqueness
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol is unique due to its specific structural features, including the cyclohexane ring and multiple methyl groups.
Eigenschaften
CAS-Nummer |
50484-86-1 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O2/c1-15(2)11-6-12-16(3,4)17(15,18)13-7-9-14(19-5)10-8-13/h7-10,18H,6,11-12H2,1-5H3 |
InChI-Schlüssel |
GMDJOCGXKQTTDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1(C2=CC=C(C=C2)OC)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


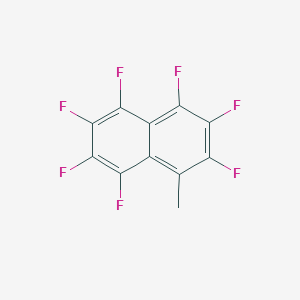
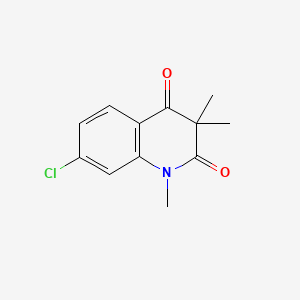
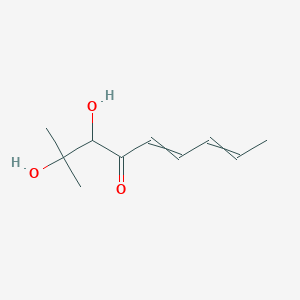

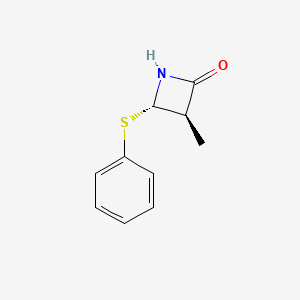
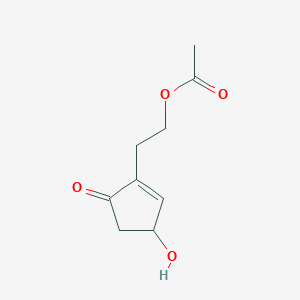
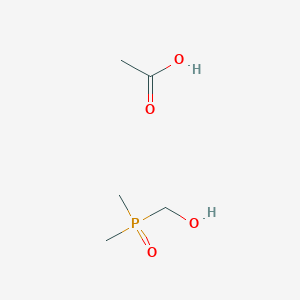

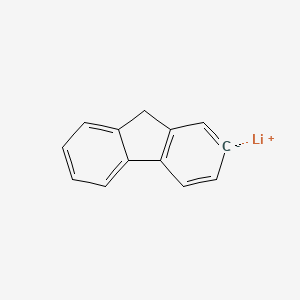
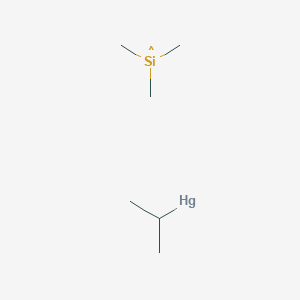
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)


![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
